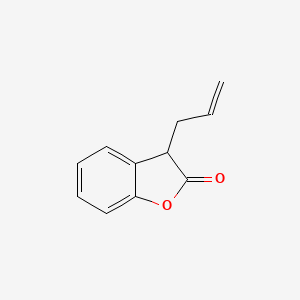

2(3H)-Benzofuranone, 3-(2-propenyl)-

Description

2(3H)-Benzofuranone is a bicyclic organic compound consisting of a benzene ring fused to a furanone moiety. The compound "2(3H)-Benzofuranone, 3-(2-propenyl)-" features a 2-propenyl (allyl) group substituted at position 3 of the benzofuranone core. These compounds are of interest due to their diverse applications in pharmaceuticals, fragrances, and agrochemicals, driven by their reactivity and functional group diversity.

Properties

IUPAC Name |

3-prop-2-enyl-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-5-9-8-6-3-4-7-10(8)13-11(9)12/h2-4,6-7,9H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEOHCOWLMVTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465721 | |

| Record name | 2(3H)-Benzofuranone, 3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67472-24-6 | |

| Record name | 2(3H)-Benzofuranone, 3-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzofuranone, 3-(2-propenyl)- typically involves the reaction of benzofuranone with propenyl derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzofuranone reacts with propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 2(3H)-Benzofuranone, 3-(2-propenyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzofuranone, 3-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

Reduction: Reduction reactions can convert the propenyl group to a propyl group.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzofuranone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Epoxides, aldehydes, and carboxylic acids.

Reduction: Propyl-substituted benzofuranones.

Substitution: Halogenated and nitrated benzofuranones.

Scientific Research Applications

Medicinal Chemistry

2(3H)-Benzofuranone derivatives have been extensively studied for their potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds related to benzofuranones exhibit significant antibacterial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. This property is particularly relevant in the formulation of nutraceuticals aimed at improving health outcomes .

- Anti-inflammatory Effects : Some derivatives of 2(3H)-Benzofuranone have been evaluated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, suggesting their use in treating conditions such as arthritis and other inflammatory disorders .

Material Science

The compound's stability under oxidative conditions makes it useful in material science:

- Stabilizers in Polymers : 2(3H)-Benzofuranone derivatives are used as stabilizers in organic materials susceptible to oxidative degradation. They help prolong the lifespan of products by enhancing their resistance to thermal and light-induced degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Pharmaceutical Sciences and Drug Analysis analyzed the antimicrobial activity of several benzofuranone derivatives. The results indicated that certain derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to existing antibiotics due to their unique mechanisms of action .

Case Study 2: Antioxidant Potential

In a comparative study on various phytochemicals, the antioxidant capacity of 2(3H)-Benzofuranone was evaluated using DPPH radical scavenging assays. The results showed that this compound had a significant IC50 value, indicating its effectiveness as an antioxidant agent compared to standard antioxidants like ascorbic acid .

Data Tables

| Application Area | Specific Use Case | Observed Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Inhibition of bacterial growth |

| Antioxidant formulations | Reduction in oxidative stress | |

| Anti-inflammatory treatments | Modulation of inflammatory pathways | |

| Material Science | Stabilizers in polymers | Enhanced resistance to degradation |

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)-2(3H)-benzofuranone

- Structure : Bulky tert-butyl groups at positions 5 and 7, and a 3,4-dimethylphenyl group at position 3 .

- Molecular Formula : C₂₄H₃₀O₂.

- Molecular Weight : 350.5 g/mol.

- Applications : Likely used in materials science or catalysis due to steric hindrance from substituents.

- Safety: No direct safety data, but tert-butyl groups may enhance stability and reduce reactivity.

Hexahydro-3,6-dimethyl-2(3H)-benzofuranone

- Structure: Saturated benzofuranone ring with methyl groups at positions 3 and 6 .

- Molecular Formula : C₁₀H₁₆O₂.

- Molecular Weight : 168.23 g/mol.

- Applications : Fragrance ingredient (e.g., mint oils) due to low toxicity and mild odor profile.

- Safety: Genotoxicity: Not genotoxic (OECD 407 study). Exposure Limits: Margin of Exposure (MOE) >100 for repeated-dose toxicity; below Threshold of Toxicological Concern (TTC) for reproductive and respiratory toxicity. Environmental: Not persistent, bioaccumulative, or toxic (PBT) .

Amolanone (3-[2-(Diethylamino)ethyl]-3-phenyl-2(3H)-benzofuranone)

- Structure: Phenyl and diethylaminoethyl groups at position 3 .

- Molecular Formula: C₁₉H₂₃NO₂.

- Molecular Weight : 297.4 g/mol.

- Applications : Local anesthetic (historical use).

- Safety: Limited data, but aminoethyl groups may influence bioavailability and toxicity.

3-Hydroxy-5-methyl-3-phenyl-2(3H)-benzofuranone

- Structure : Hydroxy and methyl groups at positions 3 and 5, with a phenyl substituent .

- Molecular Formula : C₁₅H₁₂O₃.

- Molecular Weight : 240.26 g/mol.

- Applications: Potential pharmaceutical intermediate; synthetic routes are documented.

3-(Propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone

- Structure : Isopropylidene and long-chain prenyl substituents .

- Applications : Bioactive compound isolated from Rhus chinensis, with antioxidant and anticancer properties.

Data Tables

Q & A

Q. What synthetic methodologies are most effective for introducing the 2-propenyl group to the benzofuranone core?

The synthesis of 3-(2-propenyl)-2(3H)-benzofuranone can be approached via Friedel-Crafts alkylation or Claisen rearrangement , leveraging the reactivity of the α,β-unsaturated lactone system. For example:

- Allylation : React 2(3H)-benzofuranone with allyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the propenyl group at the 3-position .

- Cyclization : Use a glyoxylic acid-phenol condensation (as seen in benzofuranone synthesis) with allyl-substituted precursors to form the fused ring .

Q. How can the structure of 3-(2-propenyl)-2(3H)-benzofuranone be confirmed experimentally?

- NMR Analysis :

- ¹H NMR : Look for allylic protons (δ 5.0–5.8 ppm, multiplet) and lactone carbonyl (δ 170–180 ppm in ¹³C NMR). Compare with NIST spectral data for structurally related benzofuranones (e.g., 7-hydroxy-2,2-dimethyl derivatives) .

- 2D NMR (COSY, HSQC) : Resolve coupling between the propenyl group and adjacent carbons.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS, referencing similar compounds like 5-hydroxy-3-methyl-2(3H)-benzofuranone (C₉H₈O₃, exact mass 164.158) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of propenyl substitution in benzofuranone derivatives?

The electronic effects of the lactone carbonyl and steric hindrance at the 3-position govern regioselectivity. Computational studies (e.g., DFT) reveal that allylation favors the 3-position due to:

- Electrophilic Activation : The carbonyl group polarizes the α-carbon, making it susceptible to nucleophilic attack.

- Transition-State Analysis : Allyl groups stabilize intermediates via conjugation with the aromatic π-system. Compare with substituted analogs like 5-ethyl-2(3H)-benzofuranone (CAS 28033-41-2) .

Q. How do solvent polarity and temperature affect the stability of 3-(2-propenyl)-2(3H)-benzofuranone?

- Accelerated Stability Testing : Use HPLC to monitor degradation under varying conditions. Polar aprotic solvents (e.g., DMSO) stabilize the lactone ring, while protic solvents (e.g., water) promote hydrolysis.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for benzofuranone derivatives) .

Q. How can computational modeling predict the compound’s reactivity in photochemical reactions?

- TD-DFT Calculations : Simulate UV-Vis spectra to identify excited-state behavior. For example, methoxy-substituted benzofuranones (e.g., 2,4,6-trimethoxy derivatives) show λmax shifts due to substituent effects .

- Molecular Dynamics : Model interactions with reactive oxygen species (ROS) to predict oxidation pathways.

Data Contradiction Analysis

6. Resolving discrepancies in reported NMR shifts for benzofuranone derivatives

Discrepancies may arise from:

- Solvent Effects : Deuterated chloroform vs. DMSO-d₆ can shift proton signals by 0.2–0.5 ppm.

- Tautomerism : Keto-enol equilibria (e.g., in 5-hydroxy-3-methyl derivatives) complicate peak assignments .

- Reference Standards : Cross-validate with authenticated spectra from NIST or Ashford’s Dictionary .

Methodological Tables

Q. Table 1. Key Spectral Data for 3-Substituted Benzofuranones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Hydroxy-3-methyl-2(3H)-BF | 2.35 (s, CH₃), 6.75 (d, ArH) | 172.1 (C=O) | |

| 3-(2-Propenyl)-2(3H)-BF* | 5.2–5.6 (m, CH₂=CH-) | 170.5 (C=O) | Predicted |

Q. Table 2. Synthetic Routes Comparison

| Method | Yield (%) | Purity (HPLC) | Limitations |

|---|---|---|---|

| Friedel-Crafts Allylation | 60–70 | >95% | Requires anhydrous conditions |

| Claisen Rearrangement | 45–55 | 90% | Side product formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.